

A Functional Comparison of Small Humanin-Like Peptides (SHLPs)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Small humanin-like peptides (SHLPs) are a family of six recently discovered micropeptides (SHLP1-6) encoded by the mitochondrial 16S ribosomal RNA (MT-RNR2) gene.[1][2] Ranging from 20 to 38 amino acids in length, these peptides are emerging as critical retrograde signaling molecules that modulate a variety of cellular processes, including cell survival, proliferation, and metabolism.[3][4] Their discovery has opened new avenues for understanding mitochondrial-nuclear communication and for the development of novel therapeutics targeting age-related diseases and metabolic disorders. This guide provides a comprehensive functional comparison of the six SHLPs, supported by experimental data, detailed protocols, and signaling pathway diagrams.

Comparative Overview of SHLP Functions

The six SHLPs exhibit distinct and sometimes opposing biological activities. While some promote cell survival and proliferation, others can induce apoptosis. Their tissue expression patterns are also unique, suggesting specific physiological roles.[2] A summary of their primary functions is presented below, with detailed quantitative data provided in the subsequent tables.

 SHLP1 & SHLP5: The specific functions of SHLP1 and SHLP5 are the least characterized among the family. In a key comparative study, they did not exhibit significant effects on cell



viability, apoptosis, or proliferation under the conditions tested.[4] Further research is needed to elucidate their primary biological roles.

- SHLP2: This peptide is a potent cytoprotective agent. It enhances cell viability, inhibits apoptosis, and promotes cell proliferation.[4] SHLP2 also plays a crucial role in improving mitochondrial function by increasing oxygen consumption and ATP production.[5] Furthermore, it has been shown to enhance insulin sensitivity and regulate glucose homeostasis.[4][6] Its signaling is mediated through the ERK and STAT3 pathways.[6]
- SHLP3: Similar to SHLP2, SHLP3 is cytoprotective, enhancing cell viability and inhibiting apoptosis.[4] It also contributes to improved mitochondrial metabolism.[5] The pro-survival signaling of SHLP3 is mediated, at least in part, through the ERK pathway.[6]
- SHLP4: The primary role identified for SHLP4 is the promotion of cell proliferation.[4]
- SHLP6: In stark contrast to SHLP2 and SHLP3, SHLP6 promotes apoptosis.[4] This proapoptotic function suggests a role in cellular homeostasis and the removal of damaged cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of SHLPs on various cellular processes as determined in key experimental studies. All in vitro experiments were conducted using a peptide concentration of 100 nM.[4]

Table 1: Effect of SHLPs on Cell Viability



Peptide	Cell Line	Assay	Result	Reference
SHLP1	NIT-1, 22Rv1	MTS	No significant change	[4]
SHLP2	NIT-1, 22Rv1	MTS	Significant increase	[4]
AMD Cybrids	MTT	21.79% increase in viable cells	[7]	
SHLP3	NIT-1, 22Rv1	MTS	Significant increase	[4]
SHLP4	NIT-1, 22Rv1	MTS	No significant change	[4]
SHLP5	NIT-1, 22Rv1	MTS	No significant change	[4]
SHLP6	NIT-1, 22Rv1	MTS	No significant change	[4]

Table 2: Effect of SHLPs on Apoptosis



Peptide	Cell Line	Assay	Result	Reference
SHLP1	NIT-1, 22Rv1	DNA Fragmentation	No significant change	[4]
SHLP2	NIT-1, 22Rv1	DNA Fragmentation	Significant decrease	[4]
AMD Cybrids	qRT-PCR	81.8% decrease in Caspase-3 gene expression	[7]	
AMD Cybrids	qRT-PCR	72.48% decrease in Caspase-7 gene expression	[7]	
SHLP3	NIT-1, 22Rv1	DNA Fragmentation	Significant decrease	[4]
SHLP4	NIT-1, 22Rv1	DNA Fragmentation	No significant change	[4]
SHLP5	NIT-1, 22Rv1	DNA Fragmentation	No significant change	[4]
SHLP6	NIT-1, 22Rv1	DNA Fragmentation	Significant increase	[4]

Table 3: Effect of SHLPs on Cell Proliferation



Peptide	Cell Line	Assay	Result	Reference
SHLP1	NIT-1	BrdU Incorporation	No significant change	[4]
SHLP2	NIT-1	BrdU Incorporation	Significant increase	[4]
SHLP3	NIT-1	BrdU Incorporation	No significant change	[4]
SHLP4	NIT-1	BrdU Incorporation	Significant increase	[4]
SHLP5	NIT-1	BrdU Incorporation	No significant change	[4]
SHLP6	NIT-1	BrdU Incorporation	No significant change	[4]

Table 4: Effect of SHLP2 on Mitochondrial Respiration

Parameter	Cell Model	Result	Reference
Complex I subunit level	AMD Cybrids	350% increase	[1]
Complex II subunit level	AMD Cybrids	54% increase	[1]
Complex III subunit level	AMD Cybrids	32% increase	[1]
Complex IV subunit level	AMD Cybrids	221% increase	[1]
Complex V subunit level	AMD Cybrids	38% increase	[1]

Experimental Protocols



Detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTS Assay)

This protocol is based on the conversion of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Treatment: Replace the culture medium with a serum-free medium containing 100 nM of the respective SHLP or a control peptide.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTS Reagent Addition: Add 20 μL of MTS reagent to each well.
- Incubation: Incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][9][10]

Apoptosis (DNA Fragmentation Assay)

This assay detects the characteristic ladder pattern of DNA fragments produced during apoptosis.

- Cell Treatment: Treat cells with 100 nM of the respective SHLP or a control peptide for 24 hours.
- Cell Lysis: Harvest the cells and lyse them using a buffer containing a non-ionic detergent (e.g., Triton X-100).
- DNA Extraction: Separate the fragmented DNA from the intact chromatin by centrifugation.
- Protein and RNA Removal: Treat the supernatant with RNase A and Proteinase K to remove contaminating RNA and proteins.



- DNA Precipitation: Precipitate the DNA using ethanol.
- Gel Electrophoresis: Resuspend the DNA pellet and run it on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).
- Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.[11]

Cell Proliferation (BrdU Assay)

This assay measures the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.

- Cell Plating and Treatment: Plate and treat cells with 100 nM of the respective SHLP or a control peptide as described for the MTS assay.
- BrdU Labeling: Add BrdU to the culture medium and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
- Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
- Immunodetection: Incubate the cells with a specific primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Substrate Addition: Add a TMB substrate, which is converted by HRP into a colored product.
- Measurement: Stop the reaction and measure the absorbance at 450 nm.[1][3][12]

Mitochondrial Respiration (Oxygen Consumption Rate Assay)

This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

- Cell Plating: Seed cells in a Seahorse XF cell culture microplate.
- Treatment: Treat cells with the desired SHLP.



- Assay Preparation: Replace the culture medium with a bicarbonate-free assay medium and incubate the cells in a CO2-free incubator.
- Seahorse Analysis: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will measure the OCR in real-time.
- Mitochondrial Stress Test: To further assess mitochondrial function, sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A can be performed to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[13][14][15]

ATP Production Assay

This assay measures the level of ATP, a key indicator of cellular energy status.

- Cell Treatment: Treat cells with the desired SHLP.
- Cell Lysis: Lyse the cells to release ATP.
- Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the
 presence of ATP, luciferase catalyzes the conversion of D-luciferin to oxyluciferin, generating
 light.
- Measurement: Measure the luminescence using a luminometer. The light intensity is proportional to the ATP concentration.[16][17][18]

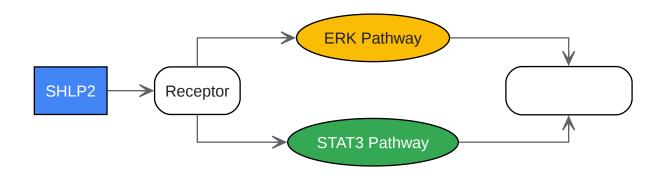
Signaling Pathways

The pro-survival effects of SHLP2 and SHLP3 are mediated through the activation of specific signaling pathways.

SHLP2 Signaling Pathway

SHLP2 activates both the Extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are critical for promoting cell survival and proliferation.





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SHLP2 Signaling Pathway

SHLP3 Signaling Pathway

SHLP3 promotes cell survival primarily through the activation of the ERK pathway.



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SHLP3 Signaling Pathway

The specific receptors for the SHLPs have not yet been fully identified. The signaling pathways for SHLP1, SHLP4, SHLP5, and SHLP6 are not well-established.

Conclusion

The small humanin-like peptides represent a new class of mitochondrial-derived signaling molecules with diverse and significant biological functions. SHLP2 and SHLP3 have emerged as promising cytoprotective and metabolic-regulating agents, while SHLP6 displays proapoptotic activity. SHLP4's role in proliferation also warrants further investigation. The functions of SHLP1 and SHLP5 remain largely unknown. The continued exploration of these peptides will undoubtedly provide deeper insights into mitochondrial biology and may lead to the development of novel therapeutic strategies for a range of human diseases.



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